5-Methylcyclocytidine hydrochlorine
Overview
Description
5-Methylcyclocytidine hydrochlorine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . It has significant potential in the fields of cancer treatment and antiviral therapy due to its ability to impede nucleotide synthesis and viral replication.
Mechanism of Action
Target of Action
5-Methylcyclocytidine hydrochlorine is a purine nucleoside analog . Its primary targets are indolent lymphoid malignancies . These malignancies are types of cancer that progress slowly but can be resistant to treatment, making them a significant target for antitumor activity .
Mode of Action
The mode of action of this compound involves the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth . The induction of apoptosis, or programmed cell death, further contributes to the reduction of cancer cells .
Biochemical Pathways
This compound affects the cell cycle and DNA damage pathways . By inhibiting DNA synthesis, it disrupts the normal cell cycle, preventing the cells from dividing and growing . This disruption can lead to DNA damage, triggering apoptosis and leading to the death of the cancer cells .
Result of Action
The result of the action of this compound is the reduction of indolent lymphoid malignancies . By inhibiting DNA synthesis and inducing apoptosis, the compound reduces the number of cancer cells, thereby limiting the progression of the malignancies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature at which the compound is stored . .
Biochemical Analysis
Biochemical Properties
5-Methylcyclocytidine Hydrochlorine interacts with various enzymes, proteins, and other biomolecules in the cell. The nature of these interactions is primarily inhibitory, leading to a decrease in DNA synthesis . This inhibition of DNA synthesis is a key aspect of its role in biochemical reactions.
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by inhibiting DNA synthesis and inducing apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression . By inhibiting DNA synthesis, it disrupts the normal function of cells, leading to apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcyclocytidine hydrochlorine typically involves the modification of cytidine. One common method includes the methylation of cytidine at the 5th position, followed by cyclization to form the cyclocytidine structure. The final step involves the addition of hydrochlorine to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions to maintain consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions
5-Methylcyclocytidine hydrochlorine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the nucleoside analog, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure for various applications.
Substitution: Substitution reactions, particularly at the nucleoside’s base, can lead to the formation of different analogs with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include various analogs of this compound, each with potentially different biological activities and therapeutic applications .
Scientific Research Applications
5-Methylcyclocytidine hydrochlorine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: The compound is studied for its role in DNA synthesis inhibition and apoptosis induction.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A purine analog with similar antitumor activity.
Cladribine: Known for its use in treating hairy cell leukemia.
Uniqueness
5-Methylcyclocytidine hydrochlorine is unique due to its specific structure, which allows for targeted inhibition of DNA synthesis and induction of apoptosis. Its ability to impede nucleotide synthesis and viral replication sets it apart from other nucleoside analogs.
Properties
IUPAC Name |
4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-4-2-13-9-7(6(15)5(3-14)16-9)17-10(13)12-8(4)11;/h2,5-7,9,11,14-15H,3H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLAKIOXMNOMIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657733 | |
Record name | 2-(Hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51391-96-9 | |
Record name | 2-(Hydroxymethyl)-6-imino-7-methyl-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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